Itameline
Overview
Description
Itameline is a chemical compound known for its cholinergic activityThis active metabolite acts as a nonselective muscarinic receptor agonist, which means it can bind to and activate muscarinic receptors without preference for any specific subtype . This compound has been studied for its potential to alleviate memory deficits caused by impaired cholinergic transmission .
Preparation Methods
The synthesis of Itameline involves several steps. One common method starts with the preparation of pyridine-3-carboxaldehyde O-methyloxime. This intermediate is then subjected to further reactions to produce this compound. The specific reaction conditions and reagents used can vary, but typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process is optimized for efficiency and yield, ensuring that the compound can be produced in sufficient amounts for research and potential therapeutic use .
Chemical Reactions Analysis
Itameline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites. Common oxidizing agents used in these reactions include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into different reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. These reactions often require specific catalysts and conditions to proceed efficiently.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized metabolites, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Itameline has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of cholinergic activity and receptor binding. Its ability to activate muscarinic receptors makes it valuable for understanding receptor-ligand interactions.
Biology: In biological research, this compound is used to study the effects of cholinergic transmission on memory and cognitive function.
Medicine: this compound’s potential therapeutic applications include the treatment of cognitive disorders such as Alzheimer’s disease. Its ability to enhance cholinergic transmission may help alleviate symptoms associated with these conditions.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting cholinergic receptors. .
Mechanism of Action
Itameline exerts its effects by binding to and activating muscarinic receptors in the central nervous system. These receptors are involved in various physiological processes, including memory and cognitive function. By enhancing cholinergic transmission, this compound can improve memory and cognitive performance in animal models with impaired cholinergic function .
The molecular targets of this compound include the different subtypes of muscarinic receptors. Upon binding to these receptors, this compound activates intracellular signaling pathways that lead to the release of neurotransmitters and other signaling molecules. This activation ultimately results in improved cholinergic transmission and cognitive function .
Comparison with Similar Compounds
Itameline is unique in its ability to act as a nonselective muscarinic receptor agonist. Similar compounds include:
Pilocarpine: A muscarinic receptor agonist used to treat dry mouth and glaucoma. Unlike this compound, Pilocarpine has a more selective action on certain muscarinic receptor subtypes.
Bethanechol: Another muscarinic receptor agonist used to treat urinary retention. Bethanechol is more selective for muscarinic receptors in the bladder and gastrointestinal tract.
Cevimeline: A muscarinic receptor agonist used to treat dry mouth in patients with Sjögren’s syndrome.
This compound’s nonselective agonist activity makes it a valuable tool for studying the overall effects of muscarinic receptor activation, whereas other compounds may be more suitable for targeting specific receptor subtypes.
Properties
CAS No. |
145071-44-9 |
---|---|
Molecular Formula |
C14H15ClN2O3 |
Molecular Weight |
294.73 g/mol |
IUPAC Name |
(4-chlorophenyl) 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C14H15ClN2O3/c1-19-16-9-11-3-2-8-17(10-11)14(18)20-13-6-4-12(15)5-7-13/h3-7,9H,2,8,10H2,1H3/b16-9+ |
InChI Key |
CTVQNEVLCGSTKL-CXUHLZMHSA-N |
Isomeric SMILES |
CO/N=C/C1=CCCN(C1)C(=O)OC2=CC=C(C=C2)Cl |
SMILES |
CON=CC1=CCCN(C1)C(=O)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
CON=CC1=CCCN(C1)C(=O)OC2=CC=C(C=C2)Cl |
Appearance |
Solid powder |
145071-44-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(4-chlorophenoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime RU 47213 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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